3-chloro-1-cyclopentylpyrazin-2(1H)-one
Overview
Description
3-Chloro-1-cyclopentylpyrazin-2(1H)-one, also known as 3-CPCP, is an organic compound with a cyclopentylpyrazinone ring structure. It is a versatile, biologically active compound that has been widely studied in the laboratory setting. 3-CPCP has been used in numerous scientific research applications, including synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
Microwave-Promoted Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reactions of functionalized 2(1H)-pyrazinones, a category to which 3-chloro-1-cyclopentylpyrazin-2(1H)-one is related, have been significantly enhanced using microwave irradiation. This process allows for efficient cycloaddition reactions, demonstrating the utility of these compounds in synthesizing complex heterocycles under controlled conditions (Van der Eycken et al., 2002).
Synthesis of Pyridine and Pyrazine Derivatives
Research has shown the versatile use of 2(1H)-pyrazinones for cycloaddition reactions, leading to the formation of pyridine or pyrazine derivatives. These processes highlight the potential of such compounds in creating a variety of cyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals (Hoornaert, 2010).
Anti-Inflammatory and Antioxidant Agents
A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, derived from chloropyrazin-2-yl compounds, demonstrated potent anti-inflammatory and antioxidant activities. This indicates the potential of this compound analogs in medicinal chemistry for developing new therapeutic agents (Shankar et al., 2017).
DNA Binding and Antimicrobial Properties
Studies on pyrazine derivatives, including chlorohydrazinopyrazine, have shown high affinity for DNA binding and exhibited antimicrobial properties without cytotoxicity towards human cells. These findings suggest the potential application of this compound derivatives in clinical settings, providing a basis for further research into their use as antimicrobial agents or in drug delivery systems (Mech-Warda et al., 2022).
Synthesis of Heterocyclic Compounds
The use of 2-chloro-2-cyclopropylidenacetate in the synthesis of spirocyclopropane anellated heterocycles demonstrates the potential of chloropyrazinone derivatives in constructing diverse heterocyclic frameworks. These findings underscore the importance of such compounds in synthetic organic chemistry, offering pathways to novel heterocyclic structures (Meijere et al., 1989).
properties
IUPAC Name |
3-chloro-1-cyclopentylpyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-9(13)12(6-5-11-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQQYVFJALWSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.